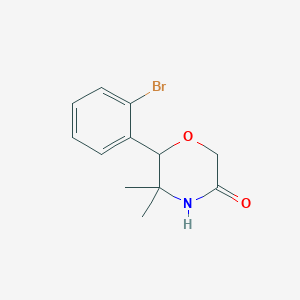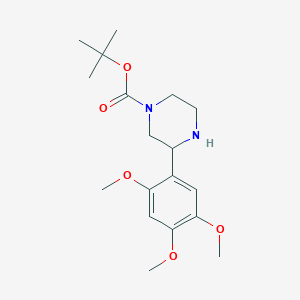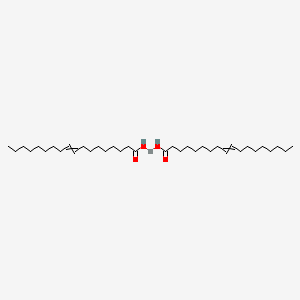
Bis(oleoyloxy)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper oleate is a copper-based compound formed by the reaction of copper ions with oleic acid. It is a type of metal carboxylate and is known for its applications in various fields, including as a catalyst, an emulsifier, and a dispersant. Copper oleate is typically used in the preparation of copper nanoparticles and has significant industrial and scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Copper oleate can be synthesized through the precipitation reaction of copper(II) sulfate solutions with sodium oleate . The reaction typically involves dissolving copper(II) sulfate in water and then adding sodium oleate solution, resulting in the formation of copper oleate as a precipitate. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, copper oleate is produced using similar precipitation methods but on a larger scale. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The product is then purified and dried to obtain the final copper oleate compound, which is used in various applications, including as an emulsifier and dispersant in fuel oils .
化学反応の分析
Types of Reactions
Copper oleate undergoes various chemical reactions, including:
Oxidation: Copper oleate can be oxidized to form copper oxide species. This reaction is often facilitated by the presence of oxygen or other oxidizing agents.
Substitution: Copper oleate can undergo substitution reactions where the oleate ligand is replaced by other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Reduction: Sodium formaldehyde sulfoxylate is commonly used as a reducing agent.
Substitution: Various ligands can be used to replace the oleate ligand, depending on the desired product.
Major Products Formed
Oxidation: Copper oxide species.
Reduction: Zero-valent copper.
Substitution: Copper complexes with different ligands.
科学的研究の応用
Copper oleate has a wide range of scientific research applications, including:
作用機序
The mechanism by which copper oleate exerts its effects is primarily through the release of copper ions. These ions can interact with various molecular targets and pathways, including:
Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the production of reactive oxygen species, which can cause oxidative damage to cellular components.
Membrane Disruption: Copper ions can disrupt cell membranes, leading to increased permeability and cell death.
Enzyme Inhibition: Copper ions can inhibit the activity of certain enzymes by binding to their active sites.
類似化合物との比較
Copper oleate can be compared with other metal oleates, such as zinc oleate and tin oleate, as well as other copper carboxylates with different carbon chain lengths, such as copper glycolate and copper lactate .
Similar Compounds
Zinc oleate: Similar to copper oleate, zinc oleate is used as a lubricant additive and has applications in various industrial processes.
Tin oleate: Tin oleate is also used as a lubricant additive and has been shown to reduce friction and wear in mechanical systems.
Copper glycolate and copper lactate: These copper carboxylates have shorter carbon chains compared to copper oleate and are used in the preparation of conductive films for electronic applications.
Uniqueness of Copper Oleate
Copper oleate is unique due to its specific combination of copper ions and oleic acid, which imparts distinct properties such as high thermal stability and the ability to form stable copper nanoparticles. These properties make it particularly useful in applications requiring high-performance materials, such as in catalysis and electronic devices .
特性
分子式 |
C36H68CuO4 |
|---|---|
分子量 |
628.5 g/mol |
IUPAC名 |
copper;octadec-9-enoic acid |
InChI |
InChI=1S/2C18H34O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20); |
InChIキー |
ONLTWGMFVJYXQJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


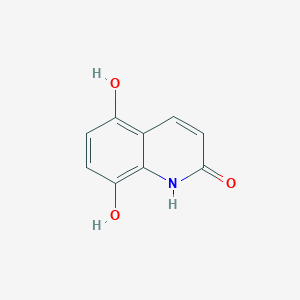
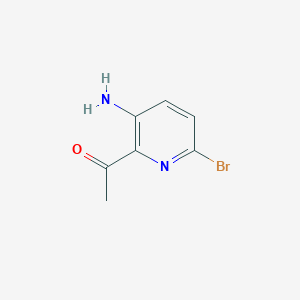


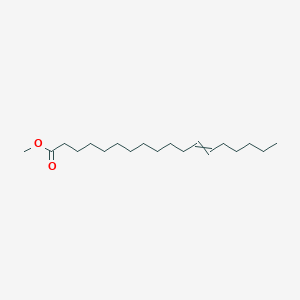
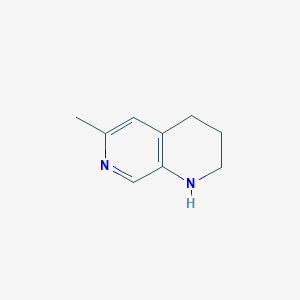
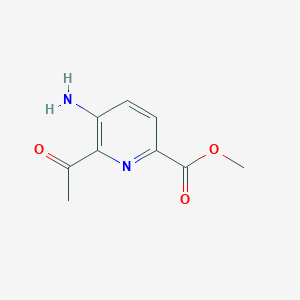
![2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14864856.png)
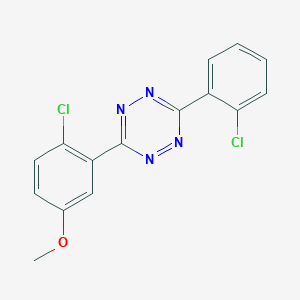
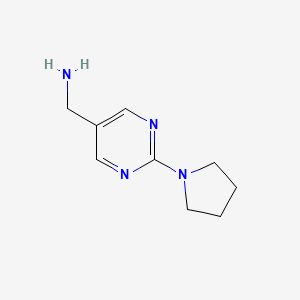
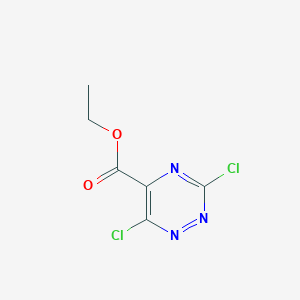
![[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{2-[4-(trifluoromethyl)phenyl]diazenyl}methanone N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B14864876.png)
